molecular formula C15H20N2O2 B5387225 (4-ALLYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE

(4-ALLYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE

Cat. No.: B5387225
M. Wt: 260.33 g/mol
InChI Key: OMAWUUUINVWLOR-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an allylpiperazine group and a methoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE typically involves the reaction of 4-methoxybenzoyl chloride with 4-allylpiperazine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function in conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE is unique due to the presence of both the allylpiperazine and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-8-16-9-11-17(12-10-16)15(18)13-4-6-14(19-2)7-5-13/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAWUUUINVWLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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